Fluorosulfuric acid, 2-[(E)-[[2-[(fluorosulfonyl)oxy]phenyl]imino]methyl]phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorosulfuric acid, 2-[(E)-[[2-[(fluorosulfonyl)oxy]phenyl]imino]methyl]phenyl ester is a complex organic compound with the molecular formula C13H9F2NO6S2 and a molecular weight of 377.33 g/mol . This compound is characterized by the presence of fluorosulfonyl and imino groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fluorosulfuric acid, 2-[(E)-[[2-[(fluorosulfonyl)oxy]phenyl]imino]methyl]phenyl ester typically involves the reaction of 2-[(fluorosulfonyl)oxy]benzaldehyde with 2-aminophenol under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, at a controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
Fluorosulfuric acid, 2-[(E)-[[2-[(fluorosulfonyl)oxy]phenyl]imino]methyl]phenyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The fluorosulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl esters depending on the nucleophile used.
Scientific Research Applications
Fluorosulfuric acid, 2-[(E)-[[2-[(fluorosulfonyl)oxy]phenyl]imino]methyl]phenyl ester has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Fluorosulfuric acid, 2-[(E)-[[2-[(fluorosulfonyl)oxy]phenyl]imino]methyl]phenyl ester involves its interaction with specific molecular targets. The fluorosulfonyl group can form strong covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The imino group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Fluorosulfonic acid derivatives: Compounds with similar fluorosulfonyl groups.
Imino derivatives: Compounds containing imino groups.
Uniqueness
Fluorosulfuric acid, 2-[(E)-[[2-[(fluorosulfonyl)oxy]phenyl]imino]methyl]phenyl ester is unique due to the combination of fluorosulfonyl and imino groups in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C13H9F2NO6S2 |
---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
1-fluorosulfonyloxy-2-[(2-fluorosulfonyloxyphenyl)iminomethyl]benzene |
InChI |
InChI=1S/C13H9F2NO6S2/c14-23(17,18)21-12-7-3-1-5-10(12)9-16-11-6-2-4-8-13(11)22-24(15,19)20/h1-9H |
InChI Key |
VLDKLRCAOSTTHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=CC=C2OS(=O)(=O)F)OS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.